Pentaerythritol tetranitrate

Beschreibung

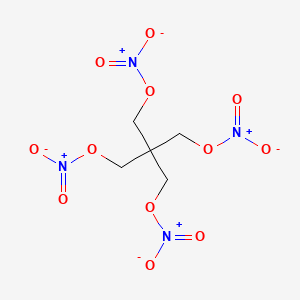

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-nitrooxy-2,2-bis(nitrooxymethyl)propyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXHJWUDPFEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O12, Array | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023430 | |

| Record name | Pentaerythritol tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentaerythrite tetranitrate appears as white crystals. Density 1.75 g / cm3. Melting point 138-140 °C. Detonates at 210 °C. An extremely dangerous explosive, particularly when dry. Especially sensitive to shock and heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate with >= 7 % wax appears as white crystals mixed with more than 7% wax. The pure compound is a dangerous explosive, particularly when dry, and is especially sensitive to shock and heat. The admixture of wax reduces sensitivity. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate, [wet with >= 25 % water or desensitized with >= 15 % phlegmatizer] appears as a thick slurry of white crystals. The pure compound is a dangerous explosive, particularly when dry. Addition of water or phlegmatizer reduces sensitivity to shock and heat. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Other Solid, Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER. | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Explodes at 205-215 °C, BP: 180 °C at 50 mm Hg | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in acetone. Sparingly soluble in alcohol, ether, Very soluble in acetone, Soluble in benzene, pyrene, Soluble in toluene; slightly soluble in methanol, For more Solubility (Complete) data for Pentaerythritol tetranitrate (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.773 at 20 °C/4 °C, 1.77 g/cm³ | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.36X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Tetragonal holohedra from acetone + alcohol, White crystalline, Tetragonal (acetone) prisms (acetone-alcohol) | |

CAS No. |

78-11-5 | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol, tetranitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetranitrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerithrityl tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10L39TRG1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

140.5 °C, 138 °C | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Pentaerythritol tetranitrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Pentaerythritol (B129877) Tetranitrate (PETN). It also delves into its medical application as a vasodilator, detailing its mechanism of action. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Identification

Pentaerythritol Tetranitrate (PETN) is a nitrate (B79036) ester of pentaerythritol.[1] Structurally, it is similar to other organic nitrates like nitroglycerin.[1][2] The central carbon atom is bonded to four CH₂ONO₂ groups, giving it a highly symmetric and compact structure.[2]

Table 1: Chemical Identification of PETN

| Identifier | Value |

| IUPAC Name | 2,2-Bis[(nitrooxy)methyl]propane-1,3-diyl dinitrate[1] |

| CAS Number | 78-11-5[1] |

| Chemical Formula | C₅H₈N₄O₁₂[1] |

| Molar Mass | 316.137 g/mol [1] |

| InChI | InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2[1] |

| InChIKey | TZRXHJWUDPFEEY-UHFFFAOYSA-N[1] |

| SMILES | C(C(CO--INVALID-LINK--[O-])(CO--INVALID-LINK--[O-])CO--INVALID-LINK--[O-])O--INVALID-LINK--[O-] |

Physicochemical and Explosive Properties

PETN is a white, crystalline, odorless solid at room temperature.[2] It is practically insoluble in water but soluble in organic solvents like acetone (B3395972) and dimethylformamide.[1][2] Its stability is higher than that of nitroglycerin, making it safer to handle.[2]

Table 2: Physicochemical Properties of PETN

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [1][2] |

| Density | 1.77 g/cm³ at 20 °C | [1] |

| Melting Point | 141.3 °C (pure) | [1] |

| Boiling Point | Explodes at 205-215 °C | [3] |

| Vapor Pressure | 5.45 × 10⁻⁹ mm Hg at 25°C | [3] |

| Water Solubility | 0.01 g/100 mL at 50 °C | [1] |

| Solubility in Acetone | ~15 g/100 g of solution at 20 °C, 55 g/100 g at 60 °C | [1] |

As a powerful explosive, PETN has a high detonation velocity and brisance.[4] It is classified as a secondary explosive, meaning it is less sensitive to initiation by shock or friction compared to primary explosives.[1]

Table 3: Explosive Properties of PETN

| Property | Value | Reference(s) |

| Detonation Velocity | 8350 m/s (at a density of 1.73 g/cm³) | [1] |

| Explosion Energy | 5810 kJ/kg | [1] |

| Volume of Gases Produced | 790 dm³/kg | [1] |

| Explosion Temperature | 4230 °C | [1] |

| Oxygen Balance | -6.31 atom -g/kg | [1] |

| Trauzl Lead Block Test | 523 cm³ | [1] |

| Relative Effectiveness Factor | 1.66 | [1] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing PETN is the nitration of pentaerythritol using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[5] The reaction is highly exothermic and requires careful temperature control.

Detailed Protocol for Synthesis:

-

Preparation of Nitrating Mixture: In a beaker placed in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring.[5] Maintain the temperature below 30°C.

-

Nitration: Gradually add finely powdered pentaerythritol to the cold nitrating mixture while stirring vigorously.[5] The rate of addition should be controlled to keep the temperature below 30°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for 30-60 minutes to ensure complete nitration.[5]

-

Precipitation: Pour the reaction mixture into a large volume of ice-cold distilled water. A white precipitate of PETN will form.[5]

-

Filtration and Washing: Filter the precipitated PETN using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove residual acids, followed by a wash with a dilute sodium carbonate or bicarbonate solution to neutralize any remaining acid.[2][6]

-

Purification by Recrystallization: Dissolve the crude PETN in a minimum amount of hot acetone (around 50-55°C).[3][7] Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the recrystallized PETN by filtration and wash with a small amount of cold acetone. Dry the purified crystals in a vacuum desiccator at room temperature.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of PETN.

-

Column: A reverse-phase C18 column is commonly used.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. For example, a mobile phase of 70:30 (v/v) acetonitrile:water can be used.[9]

-

Detection: UV detection at a wavelength of 225 nm or 230 nm is appropriate for PETN.[9][10]

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable organic solvent like acetonitrile, filtered, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Challenges: PETN is thermally labile and can degrade in the high temperatures of the GC inlet and column, complicating analysis.[11]

-

Instrumentation: A GC system coupled with a mass spectrometer is used.

-

Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed.

-

Injection: To minimize thermal degradation, techniques like cool on-column injection or the use of a programmable temperature vaporizer (PTV) inlet are recommended.

-

Temperature Program: A temperature program with a relatively low initial temperature and a gradual ramp rate can help to minimize decomposition.

-

Detection: Mass spectrometry provides definitive identification of PETN and its degradation products.

Stability and Decomposition

PETN is considered one of the more stable nitrate esters, though it is less stable than common military explosives like RDX.[1] Its decomposition can be initiated by heat, shock, or friction.[12] The primary thermal decomposition mechanism involves the cleavage of the O-NO₂ bond, leading to the formation of nitrogen dioxide (NO₂) and other gaseous products.[13] This decomposition process is autocatalytic, meaning the products of the reaction can accelerate further decomposition.[1]

Factors that can influence the stability of PETN include:

-

Temperature: Higher temperatures increase the rate of decomposition.[14]

-

Impurities: The presence of acidic impurities can catalyze decomposition.[14]

-

Crystal Size and Morphology: Smaller particle sizes and crystal defects can affect stability.[7][14]

-

Radiation: Exposure to neutron or gamma radiation can degrade PETN.[1]

Medical Use as a Vasodilator

Like other organic nitrates, PETN is used medically as a long-acting vasodilator for the treatment of cardiovascular conditions such as angina pectoris.[1][15]

Mechanism of Action

The vasodilatory effect of PETN is mediated through the release of nitric oxide (NO), a potent signaling molecule in the cardiovascular system.[12][16]

The key steps in the vasodilatory signaling pathway are:

-

Bioactivation: PETN is metabolized in vascular smooth muscle cells by enzymes, such as mitochondrial aldehyde dehydrogenase (ALDH2), to release nitric oxide.[12]

-

Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses to and activates the enzyme soluble guanylate cyclase (sGC).[16]

-

Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12]

-

Activation of Protein Kinase G (PKG): The elevated levels of cGMP lead to the activation of protein kinase G (PKG).[16]

-

Smooth Muscle Relaxation: PKG activation initiates a cascade of phosphorylation events that ultimately results in the dephosphorylation of myosin light chains, leading to the relaxation of vascular smooth muscle.

-

Vasodilation: The relaxation of the smooth muscle in the walls of blood vessels results in vasodilation, an increase in the diameter of the blood vessels. This leads to increased blood flow and reduced blood pressure.

A notable advantage of PETN over some other organic nitrates is its lower propensity to induce nitrate tolerance, a phenomenon where the vasodilatory effects diminish with continuous use.[12][17] This may be related to its ability to induce the expression of the antioxidant enzyme heme oxygenase-1.[17]

Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional scientific or medical advice. The synthesis and handling of PETN are extremely hazardous and should only be performed by trained professionals in a properly equipped laboratory with appropriate safety precautions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (PETN): Structure, Uses & Preparation [vedantu.com]

- 3. Table 1, Physicochemical Properties of PETN (CASRN 78-11-5) - Provisional Peer-Reviewed Toxicity Values for this compound (PETN) (CASRN 78-11-5) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. solechem.eu [solechem.eu]

- 5. Describe the synthesis procedure for PETN | Filo [askfilo.com]

- 6. scribd.com [scribd.com]

- 7. opastpublishers.com [opastpublishers.com]

- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatographic determination of this compound in pharmaceuticals: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholar9.com [scholar9.com]

- 12. What is the mechanism of Pentaerithrityl Tetranitrate? [synapse.patsnap.com]

- 13. Chemical Evaluation and Performance Characterization of this compound (PETN) under Melt Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. osti.gov [osti.gov]

- 15. What is Pentaerithrityl Tetranitrate used for? [synapse.patsnap.com]

- 16. The Nitric Oxide Donor this compound Reduces Platelet Activation in Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of the long-acting nitro vasodilator pentaerithrityl tetranitrate in patients with chronic stable angina pectoris receiving anti-anginal background therapy with beta-blockers: a 12-week, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pentaerythritol Tetranitrate (PETN) from Pentaerythritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol (B129877) tetranitrate (PETN), a nitrate (B79036) ester, is a well-known energetic material and a potent vasodilator used in the treatment of heart conditions like angina.[1][2] Its synthesis is a critical process requiring precise control over reaction conditions to ensure safety, purity, and yield. This technical guide provides an in-depth overview of the synthesis of PETN from its precursor, pentaerythritol, focusing on detailed experimental protocols and quantitative data derived from established literature.

The primary method for PETN synthesis involves the nitration of pentaerythritol.[1] This is a highly exothermic esterification reaction where the four hydroxyl groups of pentaerythritol react with nitric acid, typically in the presence of a dehydrating agent like sulfuric acid, to form the tetranitrate ester.[1][3]

Core Synthesis Reaction

C(CH₂OH)₄ + 4HNO₃ → C(CH₂ONO₂)₄ + 4H₂O

Quantitative Data Summary

The following tables summarize key quantitative parameters from various synthesis and purification protocols.

Table 1: Synthesis Reaction Parameters

| Parameter | Method 1: Fuming Nitric Acid | Method 2: Mixed Acid (HNO₃/H₂SO₄) |

| Pentaerythritol (PE) | 10 g | 10 g |

| Nitrating Agent | 99.5% Fuming Nitric Acid (HNO₃) | 65% Nitric Acid (34 ml) & 98% Sulfuric Acid (H₂SO₄) |

| Acid to Alcohol Ratio | 5:1 (Acid:Alcohol) | Not explicitly stated, but excess acid is used. |

| Reaction Temperature | 15°C to 20°C (Safety limit: 25°C)[4] | Below 25.5°C |

| Addition of PE | In small portions (e.g., five 2g quotas)[4] | In small portions (e.g., 2g at a time)[5] |

| Reaction Time | Continued stirring for 10 minutes after final addition.[5] | Not explicitly stated. |

| Precipitation | Dilution in 450 ml of cold deionized water.[4] | Dilution with ice-cold water.[5] |

| Reported Yield | High yield reported.[4][6] | ~91% (22g of dry product)[5] |

Table 2: Purification and Recrystallization Data

| Step | Reagent / Condition | Purpose |

| Initial Washing | Cold Deionized Water | Remove excess acid.[1] |

| Neutralization | Hot Sodium Bicarbonate Solution or 2% Sodium Carbonate Solution[5][7] | Neutralize residual traces of acid.[1] |

| Recrystallization Solvent | Acetone (B3395972) | Dissolve crude PETN for purification.[1][8] |

| Dissolution Temperature | 50°C[4][5] | To ensure complete dissolution of PETN. |

| PETN Solubility in Acetone | ~15 g/100 g at 20°C; 55 g/100 g at 60°C[8] | Quantitative measure of solvent capacity. |

| Reprecipitation | Pouring PETN/Acetone solution into ice-cold deionized water (e.g., 600 mL).[4][5] | Precipitate fine, pure PETN crystals.[5] |

| Drying | Air drying on a petri dish.[5] | Remove residual water and solvent. |

Experimental Protocols

The synthesis of PETN is a hazardous procedure due to the highly exothermic nature of the reaction and the explosive properties of the final product.[4] Strict adherence to safety protocols, including temperature control and the use of protective equipment, is mandatory.

Method 1: Nitration using Fuming Nitric Acid

This method utilizes highly concentrated nitric acid to nitrate pentaerythritol.[4]

-

Preparation : Prepare an ice bath (water, ice, and NaCl) to maintain low temperatures. An additional emergency ice bath should be ready.[4]

-

Cooling : Place a beaker containing 99.5% fuming nitric acid into the primary ice bath and allow it to cool to a temperature range of 15°C to 20°C.[4]

-

Nitration : Slowly add pentaerythritol powder in small portions (e.g., 2g at a time for a 10g total batch) to the cooled, stirred nitric acid.[4] The temperature must be carefully monitored and maintained between 15°C and 20°C. The reaction is highly exothermic, and the solution will thicken.[4] If the temperature exceeds 25°C, the emergency ice bath must be used immediately to prevent a runaway reaction.[4]

-

Precipitation : After all the pentaerythritol has been added and the reaction subsides, pour the mixture into a larger volume of cold deionized water (e.g., 450 ml) while maintaining the temperature between 15°C and 20°C.[4] PETN will precipitate as a white crystalline solid.[1]

-

Filtration : Separate the crude PETN from the acidic solution via filtration.

-

Washing and Neutralization : Wash the filtered crystals with cold water to remove residual acid, followed by a wash with a dilute sodium carbonate or bicarbonate solution to neutralize any remaining acid traces.[1][5]

Method 2: Nitration using Mixed Acid (Nitric Acid and Sulfuric Acid)

This is a common industrial method that employs sulfuric acid as a dehydrating agent to facilitate the nitration.[3]

-

Preparation : Prepare a cold-water bath.

-

Acid Mixture : Prepare the nitrating mixture, typically containing nitric acid and sulfuric acid, in a flask and cool it in the water bath to below 25°C.[3][5]

-

Nitration : Add pentaerythritol (e.g., 10g) slowly in small increments while constantly stirring the acid mixture.[5] Maintain the temperature below the prescribed limit (e.g., 25.5°C) to prevent decomposition of the product.[5]

-

Digestion : Continue stirring for a short period (e.g., 10 minutes) after the final addition to ensure the reaction is complete.[5]

-

Precipitation : Pour the reaction mixture into a large volume of ice-cold water to precipitate the crude PETN.[5]

-

Filtration and Washing : Filter the precipitate, wash it thoroughly with cool water, and then neutralize with a hot sodium bicarbonate solution.[5]

Purification: Recrystallization from Acetone

The final step for obtaining high-purity PETN is recrystallization.[8]

-

Dissolution : Transfer the washed and neutralized crude PETN to a 10% acetone solution heated to approximately 50°C.[4] Stir until the PETN is completely dissolved. Excess acetone may be required, especially if the crude product is wet.[4][5]

-

Filtration (Hot) : Filter the hot PETN/acetone solution to remove any insoluble impurities.

-

Reprecipitation : Pour the hot, filtered solution into a larger volume of ice-cold deionized water (e.g., 600 mL).[4][5] This causes the purified PETN to precipitate as fine crystals. The rate of addition and agitation can influence crystal size.[4]

-

Final Filtration and Drying : After the crystals have settled, decant the excess water/acetone mixture. Filter the remaining PETN and dry it in a safe, controlled environment.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of PETN.

References

- 1. Pentaerythritol Tetranitrate (PETN): Structure, Uses & Preparation [vedantu.com]

- 2. PETN | Uses, Properties & Structure | Britannica [britannica.com]

- 3. solechem.eu [solechem.eu]

- 4. opastpublishers.com [opastpublishers.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. US2294592A - Preparation and purification of nitrated pentaerythritols - Google Patents [patents.google.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Explosive Characteristics and Relative Effectiveness Factor of Pentaerythritol Tetranitrate (PETN)

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol (B129877) Tetranitrate (PETN), a nitrate (B79036) ester, is a powerful and well-characterized secondary explosive. This technical guide provides a comprehensive overview of its core explosive properties, the experimental methodologies used to determine these characteristics, and its relative effectiveness compared to other explosives.

Core Explosive Characteristics of PETN

The explosive performance of PETN is defined by several key parameters, which are summarized in the tables below. These properties make it a versatile explosive used in various applications, from military ordnance to commercial blasting agents.[1]

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₅H₈N₄O₁₂ |

| Molar Mass | 316.14 g/mol |

| Appearance | Odorless white crystalline solid |

| Density | 1.773 g/cm³ at 20 °C |

| Melting Point | 141.3 °C |

| Autoignition Temperature | Decomposes at 190 °C |

Detonation and Explosive Performance Characteristics

| Property | Value |

| Velocity of Detonation (VoD) | 8,400 m/s at a density of 1.7 g/cm³[2] |

| Heat of Explosion | 5,862 kJ/kg |

| Detonation Pressure | Approximately 31.5 - 32.0 GPa at a density of 1.765 g/cm³[3] |

| Volume of Gases Produced | 790 L/kg[2] |

| Trauzl Lead Block Test | 523 cm³[2] |

| Relative Effectiveness (RE) Factor | 1.66 |

| Shock Sensitivity | Medium |

| Friction Sensitivity | Medium |

Experimental Protocols for Determining Explosive Characteristics

The characterization of explosive materials like PETN relies on standardized experimental tests to ensure accurate and reproducible data. The following sections detail the methodologies for key experiments.

Trauzl Lead Block Test

The Trauzl lead block test is a method used to measure the strength of an explosive material by determining the volume increase in a lead block cavity caused by the detonation of a sample.[4]

Methodology:

-

A standardized lead block (typically 200 mm in diameter and 200 mm high) with a central borehole (125 mm deep and 25 mm in diameter) is used.[5]

-

A 10-gram sample of the explosive, wrapped in tinfoil, is placed at the bottom of the borehole.[5]

-

A detonator is inserted into the explosive sample.[5]

-

The remaining space in the borehole is filled with sand.[5]

-

The explosive is detonated.

-

After the explosion, the volume of the enlarged cavity is measured by filling it with water and then measuring the water's volume.[6]

-

The initial volume of the borehole is subtracted from the final volume to determine the expansion caused by the explosive.[6]

Ballistic Mortar Test

The ballistic mortar test measures the explosive power of a substance by quantifying the recoil of a mortar upon detonation of a confined sample.

Methodology:

-

A massive steel mortar is suspended as a pendulum.

-

A specific mass of the explosive sample (typically 2-10 g TNT equivalent) is placed in the mortar's bore.

-

The sample is confined by a steel projectile.

-

A detonator is used to initiate the explosive.

-

Upon detonation, the projectile is expelled, and the mortar recoils.

-

The maximum swing or recoil of the mortar is measured.

-

This recoil is then used to calculate the explosive power, often as a percentage equivalent to a standard explosive like picric acid or TNT.

D'Autriche Method for Velocity of Detonation (VoD)

The D'Autriche method is a comparative technique used to determine the velocity of detonation of an explosive by using a detonating cord with a known VoD.[7]

Methodology:

-

A sample of the explosive to be tested is packed into a tube of a known length.

-

A detonating cord with a precisely known VoD is prepared.[7] Two points are marked on the cord, and the ends are inserted into the explosive sample at a set distance apart.[8]

-

The midpoint of the detonating cord is placed on a lead or PVC plate, and its position is marked.[9]

-

The explosive sample is initiated at one end.

-

The detonation of the sample initiates the two ends of the detonating cord at different times.

-

The two detonation waves in the cord travel towards each other and collide at a specific point, leaving a distinct mark on the lead/PVC plate.[8]

-

The distance from the center mark to the collision point (ΔL), the distance between the cord ends in the explosive (d), and the known VoD of the cord (V₀) are used to calculate the VoD of the sample using the formula: V = d * V₀ / (2 * ΔL) .[9]

Visualizing Chemical Pathways and Logical Relationships

The synthesis and decomposition of PETN can be represented through chemical pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes.

The synthesis of PETN involves the nitration of pentaerythritol using concentrated nitric acid. This esterification reaction replaces the four hydroxyl groups of pentaerythritol with nitrate groups.

The primary and rate-determining step in the thermal decomposition of PETN is the cleavage of the O-NO₂ bond. This initial step results in the formation of an alkoxy radical and nitrogen dioxide (NO₂), which then participate in subsequent autocatalytic reactions leading to further decomposition products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Explosives and Pyrotechnic Testing [hsl.gov.uk]

- 3. Trauzl lead block test - Wikipedia [en.wikipedia.org]

- 4. mueller-instruments.de [mueller-instruments.de]

- 5. scitoys.com [scitoys.com]

- 6. mueller-instruments.de [mueller-instruments.de]

- 7. efee.eu [efee.eu]

- 8. archive.coalindia.in [archive.coalindia.in]

- 9. This compound (PETN): Structure, Uses & Preparation [vedantu.com]

The Unraveling of an Energetic Material: An In-depth Technical Guide to the Thermal Decomposition Mechanisms of Pentaerythritol Tetranitrate (PETN)

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol (B129877) tetranitrate (PETN) is a powerful explosive material and a nitric oxide donor with applications in both military technology and medicine. A comprehensive understanding of its thermal decomposition is paramount for ensuring its safe handling, predicting its long-term stability, and harnessing its therapeutic potential. This technical guide provides a detailed exploration of the core mechanisms governing the thermal breakdown of PETN, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Core Decomposition Pathways

The thermal decomposition of PETN is a complex process initiated by the cleavage of its weakest chemical bond, the O-NO2 bond. This initial step dictates the subsequent reaction pathways, which are heavily influenced by the surrounding chemical environment and physical conditions.

Unimolecular Decomposition: The Primary Step

The principal and rate-determining step in the thermal decomposition of PETN is the homolytic cleavage of an O-NO2 bond.[1][2] This unimolecular reaction results in the formation of a pentaerythritol trinitrate radical (PETN alkoxy radical) and nitrogen dioxide (NO2).[3][4] This initial bond scission is an endothermic process that is fundamental to understanding the subsequent, more complex reactions.[3]

Autocatalytic Decomposition: A Cascade of Reactions

Following the initial formation of NO2, a series of autocatalytic reactions can occur, where the decomposition products accelerate the breakdown of the remaining PETN.[1] The highly reactive NO2 and the PETN alkoxy radical can participate in a variety of subsequent reactions, leading to a cascade of decomposition products.[3] These autocatalytic processes are responsible for the often-observed acceleration in the decomposition rate of PETN over time.[5]

The PETN alkoxy radical can undergo further reactions, including oxidation by NO2, which can lead to the formation of aldehydes, peroxides, and other nitrate (B79036) byproducts.[3] These subsequent reactions are often exothermic and contribute to the overall energy release during decomposition.

Influence of Water: An Alternative Pathway

The presence of water introduces an alternative decomposition pathway.[3] Water can act as a weak nucleophile, attacking the ester oxygen and leading to the formation of an alcohol group.[3] This hydrolytic pathway results in the formation of pentaerythritol mono-, di-, and tri-nitrates.[3]

Quantitative Decomposition Data

The kinetics of PETN's thermal decomposition have been the subject of numerous studies, yielding a range of activation energies and pre-exponential factors. These variations can be attributed to differences in experimental conditions, sample purity, and the analytical methods employed.

| Experimental Method | Temperature Range (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reference |

| Isothermal Gas Metering | 90-110 | 107.1 | - | [6] |

| Isothermal Decomposition | 75-130 | 192 ± 5 | - | [7] |

| Differential Scanning Calorimetry (DSC) | Not Specified | 175.0 ± 33 | - | |

| TGA-MS | Not Specified | 170-176 | - | [8] |

| Molecular Dynamics (Gas-phase) | Not Specified | 146-155 (35-37 kcal/mol) | 10¹⁷ - 10¹⁸ |

Key Decomposition Products

The thermal decomposition of PETN yields a complex mixture of gaseous and solid products. The composition of this mixture is highly dependent on the temperature and conditions of decomposition.

Primary Gaseous Products:

Secondary Gaseous Products:

Condensed Phase Products:

-

Pentaerythritol trinitrate (PETriN)[2]

-

Pentaerythritol dinitrate[1]

-

Pentaerythritol mononitrate[3]

-

Aldehydic compounds, such as (NO₂OCH₂)₃CCHO (PETriNal)[2][3]

-

Polymeric species like di-PEHN and tri-PEON[3]

Experimental Protocols for Studying Thermal Decomposition

A variety of analytical techniques are employed to investigate the thermal decomposition of PETN. The following outlines the general methodologies for some of the key experimental approaches.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting and decomposition temperatures, and to quantify the heat flow associated with these processes.

Methodology:

-

A small, precisely weighed sample of PETN (typically 1-10 mg) is placed in an aluminum pan.

-

The pan is either hermetically sealed or left with a pinhole to allow for the escape of gaseous products.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a constant rate (e.g., 2-20 °C/min) over a defined temperature range.[9]

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded. The melting point of PETN is approximately 141 °C, with decomposition onsetting around 160 °C.[2]

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To measure the mass loss of a sample as a function of temperature and to identify the evolved gaseous decomposition products.

Methodology:

-

A small sample of PETN is placed in the TGA furnace.

-

The sample is heated at a controlled rate under a specific atmosphere (e.g., inert gas like nitrogen or argon).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The gases evolved during decomposition are transferred via a heated transfer line to a mass spectrometer.

-

The mass spectrometer ionizes the incoming gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the decomposition products in real-time.[8]

Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF)

Objective: To separate, identify, and quantify the non-volatile and semi-volatile decomposition products in the condensed phase.

Methodology:

-

A sample of partially decomposed PETN is dissolved in a suitable solvent (e.g., acetonitrile).

-

An aliquot of the solution is injected into the UHPLC system.

-

The components of the mixture are separated on a chromatographic column (e.g., a C18 column) based on their differential interactions with the stationary and mobile phases.[9]

-

The separated components elute from the column and are introduced into the QTOF mass spectrometer.

-

The QTOF analyzer provides high-resolution mass measurements, enabling the accurate identification of the molecular formulas of the decomposition products.[9] Fragmentation analysis (MS/MS) can be used to further elucidate the structures of the compounds.

Conclusion

The thermal decomposition of this compound is a multifaceted process initiated by the unimolecular cleavage of the O-NO2 bond. The subsequent autocatalytic reactions, influenced by factors such as temperature and the presence of water, lead to a diverse array of decomposition products. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the safe and effective utilization of this energetic material in its various applications. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with PETN.

References

- 1. repository.si.edu [repository.si.edu]

- 2. Direct Analysis in Real Time Mass Spectrometry of Potential By-Products from Homemade Nitrate Ester Explosive Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Evaluation and Performance Characterization of this compound (PETN) under Melt Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijirt.org [ijirt.org]

- 8. New insights into kinetics of PETN decomposition from the product and reactant point of view: An investigation with mass spectrometry and differential scanning calorimetry [agris.fao.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Pentaerythritol Tetranitrate (PETN) Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential physical and chemical properties of Pentaerythritol (B129877) Tetranitrate (PETN), a potent energetic material. Historically used as a vasodilator in medicine, PETN is more commonly known for its application as a secondary explosive.[1][2] This guide consolidates key data, outlines experimental methodologies for its characterization, and visualizes fundamental processes and relationships. The information is intended for a technical audience for research and development purposes.

Physical and Crystallographic Properties

PETN is a white, odorless, crystalline solid.[1][3] Its stability and explosive power are intrinsically linked to its physical form.[1] The primary polymorph at ambient conditions is PETN-I, which has a tetragonal crystal structure.[4][5]

Crystal Structure

The crystal structure of PETN is a critical determinant of its properties. It crystallizes in the P-42₁c space group, with a tetragonal structure.[5][6] This specific arrangement of molecules within the crystal lattice influences its density, stability, and sensitivity to external stimuli.[1]

Table 1: Crystallographic Data for PETN

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [5] |

| Space Group | P-42₁c | [5][6] |

| Molecular Formula | C₅H₈N₄O₁₂ | [7] |

| Molar Mass | 316.137 g/mol | [7] |

General Physical Properties

The macroscopic physical properties of PETN are well-documented and crucial for handling, storage, and application. Key quantitative data are summarized in Table 2.

Table 2: Key Physical Properties of PETN

| Property | Value | Conditions | Reference(s) |

| Appearance | White crystalline solid | Ambient | [7] |

| Density | 1.77 g/cm³ | at 20 °C | [7] |

| Melting Point | 141.3 °C (Pure) | [7] | |

| Boiling Point | Explodes at ~205-215 °C | [8] | |

| Vapor Pressure | 5.45 x 10⁻⁹ mm Hg | at 25 °C | [8] |

| Heat of Fusion | 23 to 24 kcal/mol | [9][10] | |

| Heat of Formation | 0.41 kcal/g | [11] |

Solubility Profile

PETN is practically insoluble in water but shows solubility in various organic solvents, a critical factor for its purification, recrystallization, and formulation.[7][12]

Table 3: Solubility of PETN in Various Solvents

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 0.01 g / 100 mL | 50 °C | [7] |

| Acetone | ~15 g / 100 g solution | 20 °C | [7] |

| Acetone | 55 g / 100 g solution | 60 °C | [7] |

| Dimethylformamide | 40 g / 100 g solution | 40 °C | [7][12] |

| Ethyl Acetate | 10.6 g / 100 g | Not Specified | [12] |

| Benzene | Soluble | Not Specified | [12] |

| Toluene | Soluble | Not Specified | [12] |

| Ethanol | Sparingly soluble | Not Specified | [12] |

Chemical Properties and Reactivity

PETN is a nitrate (B79036) ester, and its chemical behavior is dominated by the four -ONO₂ groups.[2] While relatively stable compared to other nitrate esters like nitroglycerin, it is susceptible to degradation under certain conditions.[1]

Thermal Decomposition

The thermal decomposition of PETN is a critical area of study for determining its stability and shelf-life. Decomposition can begin at temperatures as low as 75 °C, well below its melting point, and involves the autocatalytic loss of nitrogen dioxide (NO₂).[7][13] The process is complex and can proceed through different pathways depending on the temperature and environment. The primary initial step is the scission of the O-NO₂ bond.[11]

The primary decomposition products at elevated temperatures include pentaerythritol trinitrate (PETriN), formaldehyde (B43269) (H₂CO), and nitrogen oxides.[14]

Stability and Compatibility

PETN exhibits good chemical stability at room temperature. It is resistant to hydrolysis in water or weak alkaline solutions.[7] However, hydrolysis to dinitrate can occur in water at 100 °C or higher.[7] PETN's stability can be compromised by exposure to certain forms of radiation. Gamma radiation can increase its thermal sensitivity and lower its melting point, while neutron radiation degrades it into products including carbon dioxide and pentaerythritol dinitrate.[7]

Explosive Properties and Sensitivity

PETN is classified as a secondary explosive, meaning it is less sensitive to initiation than primary explosives but possesses high brisance and power.[15] Its sensitivity is a critical parameter for safety and handling protocols.

Table 4: Explosive and Sensitivity Properties of PETN

| Property | Value | Conditions / Method | Reference(s) |

| Detonation Velocity | 8,400 m/s | at 1.7 g/cm³ density | [12] |

| Explosion Energy | 5,810 kJ/kg | [7] | |

| RE Factor | 1.66 | [12] | |

| Impact Sensitivity | 3 - 4 J | Dry State, BAM Fallhammer | |

| Friction Sensitivity | ~60 N | Dry State, BAM Friction Apparatus |

Experimental Protocols

The characterization of PETN relies on a suite of standardized analytical techniques. Below are detailed methodologies for key experiments.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of PETN, such as its melting point and exothermic decomposition temperature.

-

Objective: To determine the melting endotherm and decomposition exotherm of PETN.

-

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer Pyris 1 DSC, TA Instruments SDT 650).[9][14]

-

Sample Preparation: A small, precisely weighed sample of PETN (typically 1-5 mg) is placed into an aluminum DSC pan.[9] For studies of decomposition products, the pan may be left unsealed or have a pinhole lid to allow for off-gassing.[8] For standard thermal analysis, the pan is hermetically sealed.[9]

-

Procedure:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is purged with an inert gas, typically Nitrogen, at a constant flow rate (e.g., 20 mL/min).[9]

-

The sample is heated at a constant, linear rate (e.g., 2 °C/min, 10 °C/min, or 20 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).[8][9]

-

The differential heat flow to the sample relative to the reference is recorded as a function of temperature.

-

-

Data Analysis: The resulting thermogram is analyzed to identify the peak temperature of the endotherm (melting) and the onset and peak temperatures of the exotherm (decomposition).[9] The instrument is calibrated using standards like Indium and Zinc.[9]

Crystallographic Analysis: X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase and determining the lattice parameters of PETN.

-

Objective: To confirm the tetragonal crystal structure of PETN-I and assess sample purity.

-

Apparatus: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation).

-

Sample Preparation: A fine powder of the PETN sample is prepared. The powder is carefully packed into a sample holder to ensure a flat, smooth surface and random orientation of the crystallites.

-

Procedure:

-

The sample holder is mounted in the diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam at various incident angles (2θ).

-

The intensity of the diffracted X-rays is measured by a detector as it scans through a range of angles (e.g., 5° to 50° 2θ).

-

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ angle) is a fingerprint of the crystalline structure. The positions and intensities of the diffraction peaks are compared to standard patterns from databases (e.g., ICDD) to confirm the identity of PETN and its phase.

Sensitivity Testing

Mechanical sensitivity is determined using standardized tests to ensure safe handling.

-

Impact Sensitivity (BAM Fallhammer):

-

Objective: To determine the minimum impact energy required to cause an explosion or decomposition.[16]

-

Apparatus: A standardized "BAM Fallhammer" apparatus.[12]

-

Procedure: A 40 mm³ sample is confined in a standardized steel holder.[12] A drop-weight (e.g., 1 kg or 5 kg) is released from a specified height, imparting a known energy (in Joules) onto the sample.[12] A series of tests are conducted at various drop heights to determine the energy at which a positive reaction (explosion, flame, or audible report) occurs in 50% of trials (H₅₀).

-

-

Friction Sensitivity (BAM Friction Apparatus):

-

Objective: To determine the minimum frictional force that causes a reaction.

-

Apparatus: A standardized "BAM Friction Apparatus" with porcelain pegs and plates.[12]

-

Procedure: A small amount of the sample is placed on the porcelain plate. A porcelain peg is brought into contact with the sample under a specific load (in Newtons) applied via a weighted arm. The plate is then moved back and forth once underneath the stationary peg. The test is repeated with increasing loads until a reaction is observed.

-

References

- 1. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Evaluation and Performance Characterization of Pentaerythritol Tetranitrate (PETN) under Melt Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jes.or.jp [jes.or.jp]

- 6. researchgate.net [researchgate.net]

- 7. dekra.us [dekra.us]

- 8. d-nb.info [d-nb.info]

- 9. fauske.com [fauske.com]

- 10. researchgate.net [researchgate.net]

- 11. scholars.okstate.edu [scholars.okstate.edu]

- 12. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Safety testing of explosives - Wikipedia [en.wikipedia.org]

- 15. utec-corp.com [utec-corp.com]

- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-depth Technical Guide to the Solubility of Pentaerythritol Tetranitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentaerythritol (B129877) tetranitrate (PETN) in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this energetic material and pharmaceutical active ingredient.

Executive Summary

Pentaerythritol tetranitrate (PETN) is a well-known explosive material and a medically important vasodilator.[1] Its solubility in organic solvents is a critical parameter for its purification, processing, formulation, and in the context of drug delivery systems. This document collates quantitative solubility data from various sources, details relevant experimental protocols for solubility determination and recrystallization, and provides visual representations of key processes.

PETN is generally characterized as being practically insoluble in water but soluble in several organic solvents, with acetone (B3395972) and dimethylformamide showing particularly high solvency.[1] Its solubility is temperature-dependent, a property that is leveraged in recrystallization processes to obtain high-purity crystals.

Quantitative Solubility Data

The solubility of PETN in various organic solvents is summarized in the tables below. The data has been compiled from multiple scientific sources and provides a comparative view of PETN's behavior in different solvent systems at various temperatures.

Table 1: Solubility of PETN in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solution) | Solubility ( g/100 g of solvent) |

| Acetone | 20 | ~15 | - |

| Acetone | 60 | ~55 | - |

| Dimethylformamide | 40 | 40 | - |

| Dimethylformamide | 70 | 70 | - |

| Ethyl Acetate | - | - | 10.619 |

Data compiled from various sources. Note that solubility can be expressed in different units, and care should be taken when comparing data.

Table 2: Temperature-Dependent Solubility of PETN in Various Solvents

| Solvent | Temperature (°C) | Solubility (g PETN/kg solvent) |

| Acetone | 0 | 24.84 |

| Acetone | 20 | 30.56 |

| Acetone | 25 | 34.56 |

| Acetone | 30 | 44.92 |

| Acetone | 40 | 58.76 |

| Methanol | 0 | 0.46 |

| Methanol | 20 | 1.15 |

| Methanol | 25 | 2.6 |

| Chloroform | 20 | 0.09 |

| Carbon tetrachloride | 20 | 0.096 |

| Carbon tetrachloride | 25 | 0.108 |

| Carbon tetrachloride | 30 | 0.118 |

| Carbon tetrachloride | 40 | 0.12 |

| 2-Methyl-1-propanol | 20 | 0.07 |

| 2-Methyl-1-propanol | 25 | 0.195 |

| 2-Methyl-1-propanol | 30 | 0.415 |

| 2-Methyl-1-propanol | 40 | 1.205 |

| Nitromethane | 20 | 3.34 |

| Nitromethane | 25 | 8.89 |

| Ethyl acetate | 20 | 13 |

| Ethyl acetate | 25 | 17 |

| Ethyl acetate | 30 | 22 |

| Ethyl acetate | 40 | 31 |

| B-Ethoxyethyl acetate | 20 | 1.5 |

| B-Ethoxyethyl acetate | 25 | 4.1 |

| B-Ethoxyethyl acetate | 30 | 7.6 |

| B-Ethoxyethyl acetate | 40 | 11.2 |

| B-Ethoxyethyl acetate | 50 | 14.2 |

This data provides a more granular look at how temperature influences PETN solubility in a variety of solvents.

Qualitative solubility information indicates that PETN is also soluble in benzene (B151609) and toluene, and sparingly soluble in ethanol (B145695) and ether. It is weakly soluble in nonpolar solvents like aliphatic hydrocarbons.

Experimental Protocols

Accurate determination of solubility is paramount for any scientific or industrial application. The following sections detail two common experimental methodologies.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.

Materials and Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatic bath or temperature-controlled shaker

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum desiccator

-

This compound (PETN)

-

Selected organic solvent

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of PETN to a known volume of the chosen solvent in a sealed vial. An excess of solid should be visible to ensure saturation.

-

Place the vial in a thermostatic bath or shaker set to the desired temperature.

-